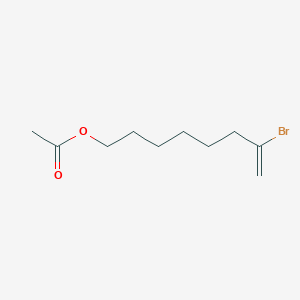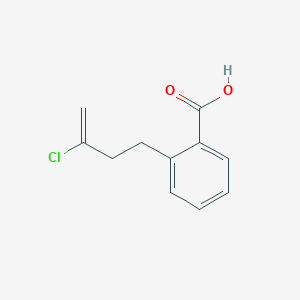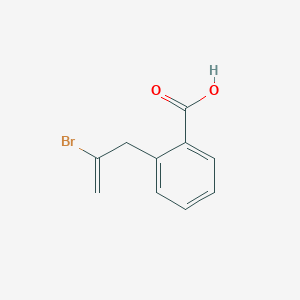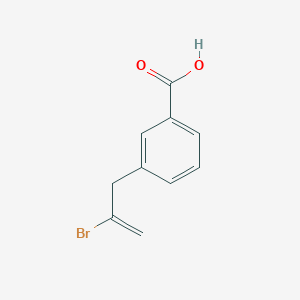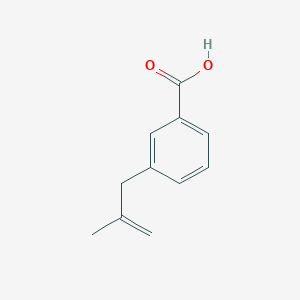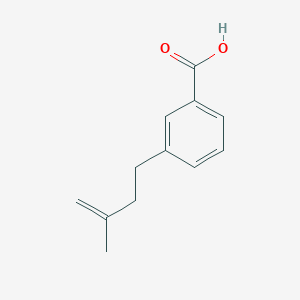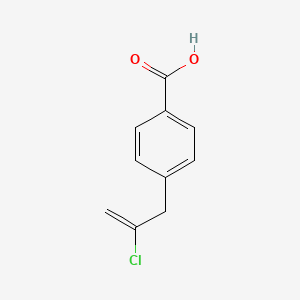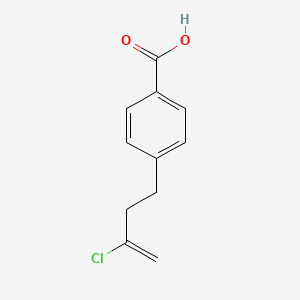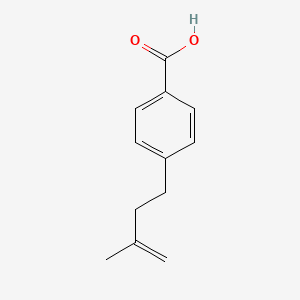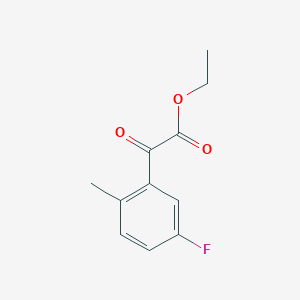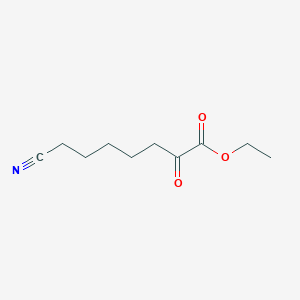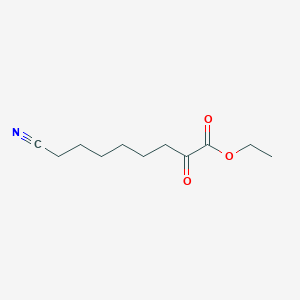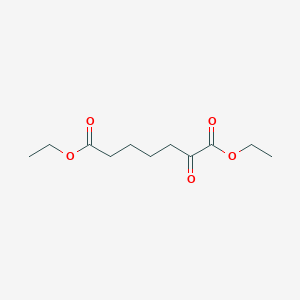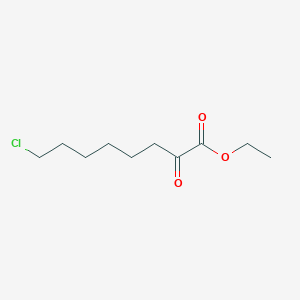
8-氯-2-氧代辛酸乙酯
描述
Ethyl 8-chloro-2-oxooctanoate: is an organic compound with the molecular formula C10H17ClO3 and a molecular weight of 220.69 g/mol . It is a derivative of octanoic acid and is characterized by the presence of a chlorine atom and a keto group on the octanoate chain. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
Biology and Medicine: In medical research, this compound has been investigated for its potential use in drug development, including treatments for Alzheimer’s disease. Clinical trials have shown promising results in improving cognitive function and memory in patients.
作用机制
Target of Action
The primary target of Ethyl 8-chloro-2-oxooctanoate is the ε-ketoester reductase enzyme, specifically the CpAR2 variant from Candida parapsilosis . This enzyme plays a crucial role in the reduction of ε-ketoesters, which are important intermediates in various biochemical reactions .
Mode of Action
Ethyl 8-chloro-2-oxooctanoate interacts with the ε-ketoester reductase enzyme by serving as a substrate for the enzyme . The enzyme catalyzes the reduction of the compound, leading to changes in its chemical structure . The activity of a specific variant of the enzyme, CpAR2S131Y/Q252I, towards Ethyl 8-chloro-2-oxooctanoate was found to be significantly improved compared to the wild-type enzyme .
Biochemical Pathways
It is known that the compound is involved in the synthesis of ®-α-lipoic acid, a potent antioxidant . The reduction of Ethyl 8-chloro-2-oxooctanoate by the ε-ketoester reductase enzyme is a key step in this synthesis process .
Pharmacokinetics
As a small molecule with a molecular weight of 22069 , it is likely to have good bioavailability.
Result of Action
The result of the action of Ethyl 8-chloro-2-oxooctanoate is the production of ®-α-Lipoic Acid, a potent antioxidant . This is achieved through the reduction of the compound by the ε-ketoester reductase enzyme . The ®-α-Lipoic Acid produced can be used as a dietary supplement and for the treatment of diabetic neuropathy and nephropathy .
Action Environment
The action of Ethyl 8-chloro-2-oxooctanoate is influenced by environmental factors such as temperature. For instance, the activity of the ε-ketoester reductase enzyme towards the compound was found to increase with temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by the temperature of its environment .
生化分析
Biochemical Properties
Ethyl 8-chloro-2-oxooctanoate plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It interacts with enzymes such as ketoreductases, which catalyze the stereoselective reduction of keto groups to hydroxyl groups . This interaction is crucial for the synthesis of intermediates in the production of bioactive compounds. Additionally, ethyl 8-chloro-2-oxooctanoate may interact with other biomolecules, including proteins and cofactors, influencing the overall reaction kinetics and product formation.
Cellular Effects
Ethyl 8-chloro-2-oxooctanoate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell lines, ethyl 8-chloro-2-oxooctanoate can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it may impact cell signaling by interacting with specific receptors or signaling molecules, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of ethyl 8-chloro-2-oxooctanoate involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes, such as ketoreductases, and inhibit or activate their activity . The binding interactions may involve hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to conformational changes in the enzyme structure. These changes can result in altered enzyme activity, affecting the overall biochemical reaction. Furthermore, ethyl 8-chloro-2-oxooctanoate may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 8-chloro-2-oxooctanoate can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl 8-chloro-2-oxooctanoate is relatively stable under standard laboratory conditions, with a half-life of approximately 1.028 days under oxidative conditions . Its degradation products and their potential effects on cellular processes need to be further investigated. Long-term exposure to ethyl 8-chloro-2-oxooctanoate may lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 8-chloro-2-oxooctanoate in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as improved cognitive function and memory in animal models of Alzheimer’s disease. At higher doses, ethyl 8-chloro-2-oxooctanoate may cause toxicity and adverse reactions, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Ethyl 8-chloro-2-oxooctanoate is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as ketoreductases, which catalyze the reduction of keto groups to hydroxyl groups . This interaction is essential for the synthesis of intermediates in the production of bioactive compounds. Additionally, ethyl 8-chloro-2-oxooctanoate may influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of ethyl 8-chloro-2-oxooctanoate within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. This compound may be transported across cell membranes via specific transporters, facilitating its uptake into cells . Once inside the cells, ethyl 8-chloro-2-oxooctanoate can interact with binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the overall bioavailability and activity of the compound.
Subcellular Localization
Ethyl 8-chloro-2-oxooctanoate exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, ethyl 8-chloro-2-oxooctanoate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of ethyl 8-chloro-2-oxooctanoate is an important factor in determining its overall biochemical effects and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of ethyl 8-chloro-2-oxooctanoate involves several steps. One common method includes the addition reaction of ethyl 6-chloro-6-oxo-caproate with ethylene in the presence of aluminum trichloride as a catalyst . The reaction is carried out in a dichloroethane solution, followed by hydrolysis to obtain the final product .
Industrial Production Methods: In industrial settings, the production of ethyl 8-chloro-2-oxooctanoate typically involves large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .
化学反应分析
Types of Reactions: Ethyl 8-chloro-2-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted octanoates depending on the nucleophile used.
相似化合物的比较
- Ethyl 8-chloro-6-oxooctanoate
- Ethyl 7-chloro-2-oxoheptanoate
- Octanoic acid, 8-chloro-6-oxo-, ethyl ester
Uniqueness: Ethyl 8-chloro-2-oxooctanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 8-chloro-2-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRSLBNWMVQWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641281 | |
| Record name | Ethyl 8-chloro-2-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717919-91-0 | |
| Record name | Ethyl 8-chloro-2-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


